molecular formula C20H26O6 B565865 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan CAS No. 53505-68-3

4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan

Cat. No.: B565865
CAS No.: 53505-68-3
M. Wt: 362.422
InChI Key: UAGBDLXEDIGWJU-UHFFFAOYSA-N
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Description

4,9,9’-Trihydroxy-3,3’-dimethoxy-8,4’-oxyneolignan is a naturally occurring phenylpropanoid compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9,9’-Trihydroxy-3,3’-dimethoxy-8,4’-oxyneolignan involves several steps, typically starting with the extraction of natural sources followed by chemical modifications. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources, followed by purification processes to achieve high purity levels. The compound is then subjected to various quality control measures to ensure consistency and reliability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4,9,9’-Trihydroxy-3,3’-dimethoxy-8,4’-oxyneolignan undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, often requiring specific temperatures, pressures, and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4,9,9’-Trihydroxy-3,3’-dimethoxy-8,4’-oxyneolignan has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,9,9’-Trihydroxy-3,3’-dimethoxy-8,4’-oxyneolignan involves its interaction with various molecular targets and pathways. It is known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This activity is particularly relevant in the context of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,9,9’-Trihydroxy-3,3’-dimethoxy-8,4’-oxyneolignan is unique due to its specific hydroxyl and methoxy substitutions, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase sets it apart from other similar compounds, making it a valuable target for research in neurodegenerative diseases .

Properties

IUPAC Name

4-[3-hydroxy-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-24-19-12-15(5-7-17(19)23)10-16(13-22)26-18-8-6-14(4-3-9-21)11-20(18)25-2/h5-8,11-12,16,21-23H,3-4,9-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGBDLXEDIGWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCCO)OC(CC2=CC(=C(C=C2)O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan
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Reactant of Route 6
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Customer
Q & A

Q1: The study mentions identifying 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan, along with other compounds, from Iodes cirrhosa. What is the significance of finding this specific compound in this plant?

A1: While the study itself doesn't delve into the specific properties or activities of this compound, its presence in Iodes cirrhosa contributes to the overall understanding of the plant's chemical composition []. Neolignans, as a class of compounds, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. Identifying this particular neolignan in Iodes cirrhosa lays the groundwork for future research to investigate its potential bioactivities and potential applications in various fields. This discovery contributes valuable knowledge to the field of natural product chemistry and opens avenues for further exploration.

Q2: What future research directions could be explored regarding this compound based on its identification in Iodes cirrhosa?

A2: Given the limited information available solely from the initial study [], several research avenues could be explored:

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